molecular formula C8H7BrF2S B2777453 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene CAS No. 1097824-30-0

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene

Cat. No. B2777453
CAS RN: 1097824-30-0
M. Wt: 253.1
InChI Key: NHVQKUCIRCYMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene” is an organic compound with the CAS Number: 1097824-30-0 . It has a molecular weight of 253.11 . The IUPAC name for this compound is 2-bromoethyl 2,4-difluorophenyl sulfide . The compound is a liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrF2S/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Derivative Applications

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through regioflexible substitution and functionalization processes. For instance, its structural analogs have been employed in the selective conversion into various benzoic acids and halobenzoic acids, demonstrating the potential for creating a wide range of chemically and pharmacologically relevant derivatives (Schlosser & Heiss, 2003). Additionally, the compound's ability to undergo regioselective bromination and conversion into sulfur-functionalized benzoquinones highlights its utility in synthesizing novel organic materials (Aitken et al., 2016).

Catalysis and Material Science

The application of 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene derivatives in catalysis and material science is illustrated by studies on rhodium-catalyzed substitution reactions. These reactions facilitate the polyarylthiolation of polyfluorobenzenes, leading to derivatives with potential applications in electronic materials due to their specific electronic properties (Arisawa et al., 2008).

Environmental Biotechnology

An intriguing application outside of direct chemical synthesis involves the degradation of aromatic compounds by specialized bacterial strains. For example, Novosphingobium resinovorum SA1 has been shown to utilize sulfanilic acid, a compound related to the functional groups in 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene, as its sole carbon, nitrogen, and sulfur source. This capacity underscores the potential environmental biotechnological applications of such compounds in bioremediation processes (Hegedűs et al., 2017).

Advanced Materials Development

The synthesis and structural modification of 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene derivatives have implications for the development of advanced materials. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which could potentially be synthesized from similar compounds, exhibit high refractive indices and small birefringences, making them suitable for optical applications (Tapaswi et al., 2015).

properties

IUPAC Name

1-(2-bromoethylsulfanyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2S/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVQKUCIRCYMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.